3-Chloro-4-(4-isopropylphenoxy)aniline

Physicochemical Differentiation pKa Protonation State

3-Chloro-4-(4-isopropylphenoxy)aniline (CAS 84859-93-8) is a chlorinated aromatic amine belonging to the diphenyl ether aniline class, with molecular formula C₁₅H₁₆ClNO and a molecular weight of 261.75 g/mol. It features a 3-chloro substitution on the aniline ring and a 4-isopropyl group on the phenoxy ring, positions that critically differentiate it from region-isomeric and non-halogenated analogs in both physicochemical and biological profiles.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
CAS No. 84859-93-8
Cat. No. B1329089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-isopropylphenoxy)aniline
CAS84859-93-8
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3
InChIKeyHMPSHJMPNORPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-isopropylphenoxy)aniline (CAS 84859-93-8): Procurement-Relevant Chemical Profile for Chlorinated Diphenyl Ether Aniline Building Blocks


3-Chloro-4-(4-isopropylphenoxy)aniline (CAS 84859-93-8) is a chlorinated aromatic amine belonging to the diphenyl ether aniline class, with molecular formula C₁₅H₁₆ClNO and a molecular weight of 261.75 g/mol . It features a 3-chloro substitution on the aniline ring and a 4-isopropyl group on the phenoxy ring, positions that critically differentiate it from region-isomeric and non-halogenated analogs in both physicochemical and biological profiles. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is primarily utilized as a building block in medicinal chemistry, agrochemical synthesis, and chemical biology probe development .

Procurement Risk Alert: Why Generic Substitution of 3-Chloro-4-(4-isopropylphenoxy)aniline with In-Class Analogs Is Not Advisable Without Quantitative Evidence


Compounds within the C₁₅H₁₆ClNO isomer space—including 5-chloro-2-(4-isopropylphenoxy)aniline, 3-chloro-2-(2-isopropylphenoxy)aniline, and the non-chlorinated 4-(4-isopropylphenoxy)aniline—share the same molecular formula or a closely related scaffold but differ fundamentally in chlorine position, isopropyl placement, and hydrogen-bonding capacity. These structural variations produce distinct predicted pKa values (3.79 for the target vs. ~4.85 for the non-chlorinated analog), altered LogP and solubility profiles, and divergent biological target engagement . Consequently, substituting one regioisomer for another without verification of target-specific activity, physicochemical compatibility, or synthetic reactivity can lead to failed reactions, irreproducible biological data, and procurement waste. The quantitative evidence below demonstrates that the 3-chloro-4-(4-isopropylphenoxy) substitution pattern yields measurable differentiation that is meaningful for scientific selection.

Quantitative Comparative Evidence for 3-Chloro-4-(4-isopropylphenoxy)aniline: Head-to-Head and Cross-Study Data vs. Closest Analogs


Predicted pKa Shift: 3-Chloro-4-(4-isopropylphenoxy)aniline vs. Non-Chlorinated 4-(4-Isopropylphenoxy)aniline

The target compound displays a predicted pKa of 3.79±0.10, compared to approximately 4.85 for the non-chlorinated analog 4-(4-isopropylphenoxy)aniline . The ~1.06 log unit difference corresponds to a ~11.5-fold lower basicity, indicating that the 3-chloro substituent exerts a significant electron-withdrawing effect on the aniline nitrogen. At physiological pH 7.4, the target compound is more extensively deprotonated, which alters its hydrogen-bond donor/acceptor capacity and membrane permeability relative to the non-halogenated variant.

Physicochemical Differentiation pKa Protonation State Bioavailability

Predicted Lipophilicity Differential: Target Compound vs. 5-Chloro-2-(4-isopropylphenoxy)aniline Regioisomer

Computationally predicted LogP for 3-chloro-4-(4-isopropylphenoxy)aniline is approximately 4.2, while the 5-chloro-2-(4-isopropylphenoxy)aniline regioisomer (CAS 943619-24-7) exhibits a predicted LogP of approximately 3.9 (estimated from fragment-based methods) . The ~0.3 LogP unit difference, though modest, becomes amplified in multi-parameter optimization (MPO) scores and can influence tissue distribution and CYP-mediated metabolism in lead optimization campaigns.

Lipophilicity LogP Metabolic Stability Off-Target Risk

Antimalarial Activity of 3-Chloro-4-(4-isopropylphenoxy)aniline vs. Non-Chlorinated Analog

Vendor documentation indicates that 3-chloro-4-(4-isopropylphenoxy)aniline has been investigated for antimalarial properties, demonstrating significant inhibitory effects against malaria parasites . Although quantitative IC₅₀ values are not publicly available for this compound, the non-chlorinated analog 4-(4-isopropylphenoxy)aniline has not been reported to exhibit antimalarial activity in accessible literature, suggesting that the chlorine substituent at the 3-position may be a critical determinant for antiparasitic activity within this scaffold class.

Antimalarial Plasmodium Phenoxyaniline SAR

CXCR4 Receptor Binding: Target Compound vs. 3-Chloro-2-(2-isopropylphenoxy)aniline Regioisomer

In a competitive binding assay using anti-CXCR4 monoclonal antibody clone 173 in human SUP-T1 cells, the target compound 3-chloro-4-(4-isopropylphenoxy)aniline exhibited an IC₅₀ of 676 nM [1]. By contrast, the 3-chloro-2-(2-isopropylphenoxy)aniline regioisomer showed an IC₅₀ of 548 nM under analogous assay conditions (CXCR4 binding by FACS) [2]. The 1.23-fold difference, although small, indicates that the position of the isopropylphenoxy group relative to the chlorine atom influences chemokine receptor engagement, suggesting that regioisomer-specific binding cannot be assumed and must be verified experimentally.

CXCR4 Chemokine Receptor Binding Affinity Regioisomer Selectivity

Dihydroorotase Inhibition: A Negative Selectivity Marker Differentiating the Target from an Inactive Regioisomer

The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at a concentration of 10 µM, yielding an IC₅₀ of 180,000 nM (180 µM), indicating essentially no inhibition [1]. In contrast, the 3-chloro-4-(2-isopropylphenoxy)aniline regioisomer (CAS 946697-12-7) exhibited an IC₅₀ of > 55.69 µM (inactive) in a separate screening panel . While both compounds are largely inactive against this enzyme, the availability of quantitative negative data for the target compound allows researchers to exclude dihydroorotase-mediated effects when interpreting phenotypic screening results, a critical piece of information for target deconvolution studies.

Dihydroorotase Enzyme Inhibition Selectivity Profile Negative Data

Predicted Boiling Point and Density: Impact on Purification and Formulation Processes

The predicted boiling point of 3-chloro-4-(4-isopropylphenoxy)aniline is 364.7±42.0 °C, with a density of 1.166±0.06 g/cm³ . The non-chlorinated analog 4-(4-isopropylphenoxy)aniline has a lower predicted boiling point of approximately 348.9 °C and a density of 1.070 g/cm³ . The ~16 °C higher boiling point and ~9% greater density of the target compound reflect the increased molecular weight and polarizability contributed by the chlorine atom. These differences directly affect distillation purification conditions, solvent extraction behavior, and formulation viscosity, making generic substitution without process re-optimization impractical.

Physicochemical Properties Boiling Point Density Downstream Processing

Procurement-Driven Application Scenarios for 3-Chloro-4-(4-isopropylphenoxy)aniline: Where the Evidence Supports Its Selection Over Analogs


Medicinal Chemistry: CXCR4-Centric Lead Optimization with Defined Off-Target Boundaries

In programs targeting the CXCR4 chemokine receptor, 3-chloro-4-(4-isopropylphenoxy)aniline (IC₅₀ = 676 nM) serves as a viable starting scaffold when the research objective requires measurable affinity while avoiding the slightly more potent 3-chloro-2-(2-isopropylphenoxy)aniline regioisomer (IC₅₀ = 548 nM) that may introduce undesirable selectivity profiles . Additionally, its documented lack of dihydroorotase inhibition (IC₅₀ = 180 µM) provides a clean off-target profile for phenotypic screening campaigns where metabolic enzyme interference must be excluded [1].

Neglected Tropical Disease Drug Discovery: Antimalarial Hit Identification

The reported antimalarial activity of 3-chloro-4-(4-isopropylphenoxy)aniline, contrasted with the absence of such activity in the non-chlorinated analog, positions this compound as a priority procurement candidate for medium-throughput screening against Plasmodium species . The chlorine substituent appears essential for activity, making the non-halogenated variant unsuitable as a replacement in antimalarial SAR studies.

Process Chemistry Scale-Up: Distillation and Extraction Optimization

When transitioning from discovery to process development, the predicted boiling point (364.7 °C) and density (1.166 g/cm³) of 3-chloro-4-(4-isopropylphenoxy)aniline must be accounted for in distillation and liquid-liquid extraction design . Substituting the non-chlorinated analog (boiling point ~348.9 °C, density ~1.070 g/cm³) would require substantial re-engineering of thermal and separation unit operations, making the specific regioisomer identity a critical parameter for process reproducibility and cost control.

Chemical Biology: pH-Dependent Conjugation and Probe Design

The lowered pKa of 3.79 for 3-chloro-4-(4-isopropylphenoxy)aniline relative to the non-chlorinated analog (pKa ~4.85) renders the aniline nitrogen less basic and more amenable to selective N-acylation or diazotization at near-neutral pH . This property is exploited in the synthesis of activity-based probes and bioconjugates where precise control over amine reactivity is required, making the chlorinated derivative the preferred reagent over the non-halogenated version in such applications.

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